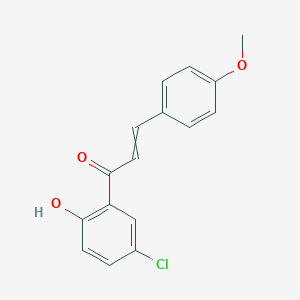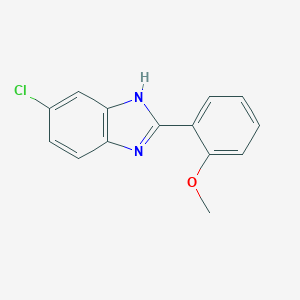
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, also known as CMB, is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound is known for its potent biological activity and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood. However, studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exerts its anti-cancer activity by targeting various cellular pathways involved in cell growth and survival. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole can induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to modulate various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes involved in DNA replication and cell division, making it an ideal tool for studying these processes. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to exhibit low toxicity in normal cells, making it a promising candidate for use in cancer therapy.
However, there are also some limitations associated with the use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in lab experiments. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is a relatively complex molecule, and its synthesis can be challenging. Additionally, the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole. One potential direction is to further elucidate the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole and its effects on various cellular pathways. Additionally, further studies are needed to determine the potential use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in combination with other anti-cancer agents for the treatment of cancer. Finally, the development of more efficient synthesis methods for 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole could facilitate its use in future research and clinical applications.
Métodos De Síntesis
The synthesis of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole involves the reaction of 2-methoxyaniline with 2-chloro-1-(chloromethyl)benzimidazole in the presence of a base. This reaction results in the formation of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been widely studied for its potential use in various scientific research applications. One of the most promising applications of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is in the field of cancer research. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to inhibit the growth and metastasis of cancer cells in various animal models.
Propiedades
Número CAS |
133688-90-1 |
|---|---|
Nombre del producto |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
Fórmula molecular |
C14H11ClN2O |
Peso molecular |
258.7 g/mol |
Nombre IUPAC |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-5-3-2-4-10(13)14-16-11-7-6-9(15)8-12(11)17-14/h2-8H,1H3,(H,16,17) |
Clave InChI |
WWSAAZFBTWUWBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
SMILES canónico |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




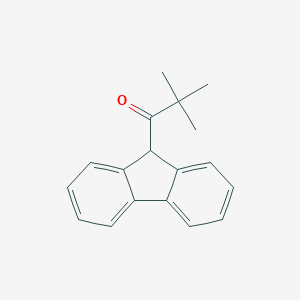
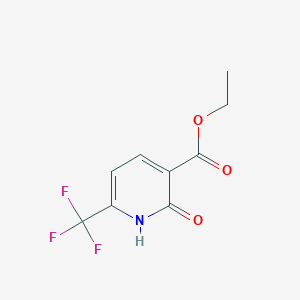
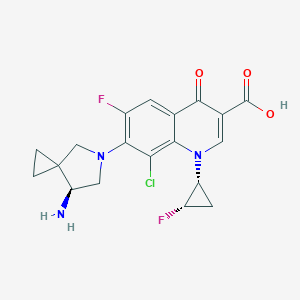
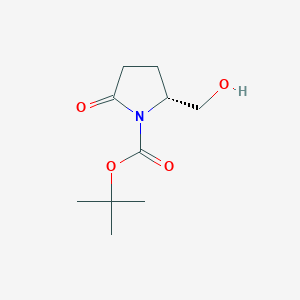
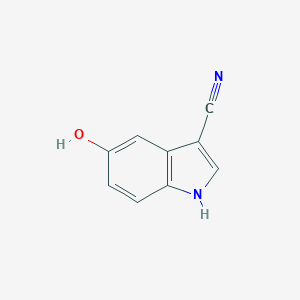
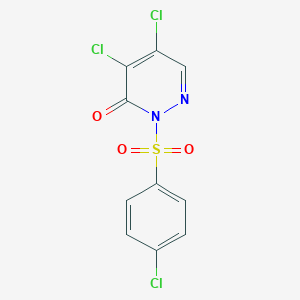
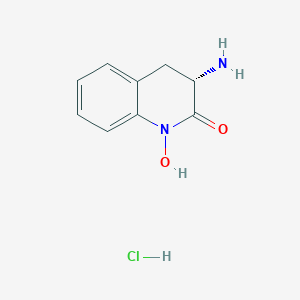
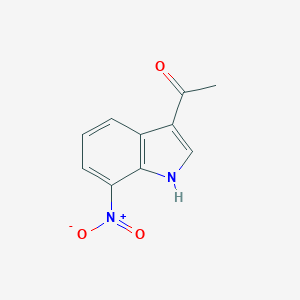
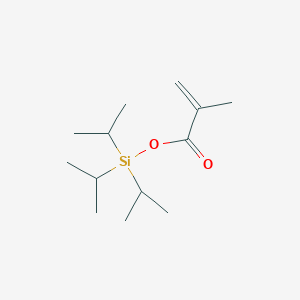
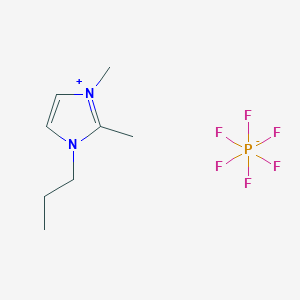
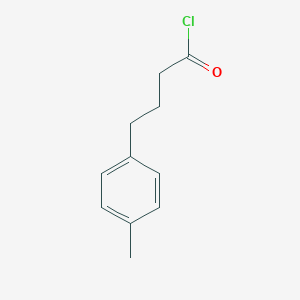
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
